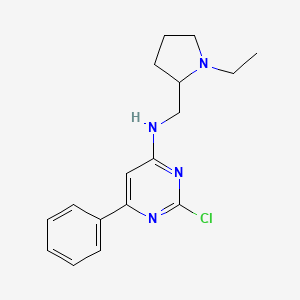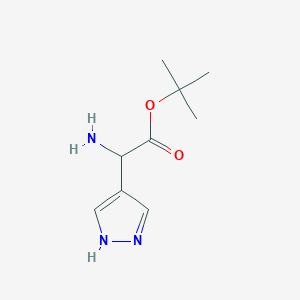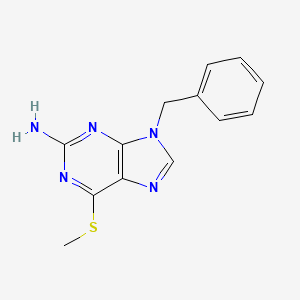
9-Benzyl-6-methylsulfanyl-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-6-methylsulfanylpurin-2-amine is a chemical compound with the molecular formula C13H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-6-methylsulfanylpurin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The purine derivative undergoes methylation to introduce the methylsulfanyl group at the 6-position.
Benzylation: The compound is then subjected to benzylation to introduce the benzyl group at the 9-position.
Amination: Finally, the compound undergoes amination to introduce the amino group at the 2-position.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 9-benzyl-6-methylsulfanylpurin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-6-methylsulfanylpurin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-benzyl-6-methylsulfanylpurin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-benzyl-6-methylsulfanylpurin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in purine metabolism, disrupting the synthesis of nucleic acids.
Pathways Involved: It interferes with DNA and RNA synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: A well-known antimetabolite used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness
9-benzyl-6-methylsulfanylpurin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 6-mercaptopurine and azathioprine, this compound has a benzyl group at the 9-position and a methylsulfanyl group at the 6-position, which may contribute to its unique mechanism of action and potential therapeutic applications .
Properties
CAS No. |
51112-65-3 |
|---|---|
Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
9-benzyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17) |
InChI Key |
YDUZAMOWVCAJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


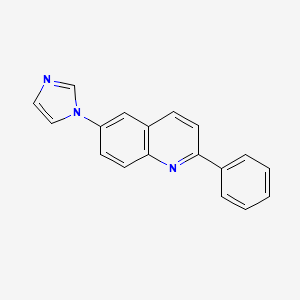
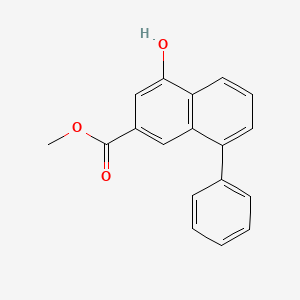
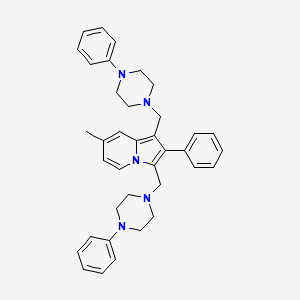
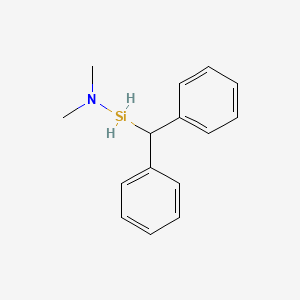
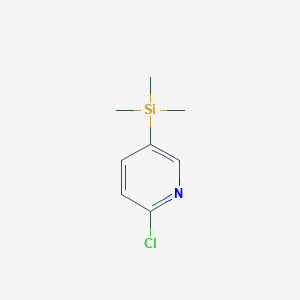
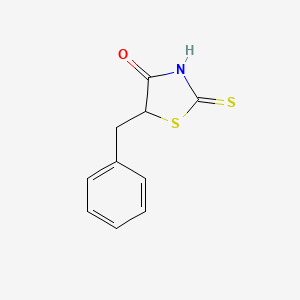
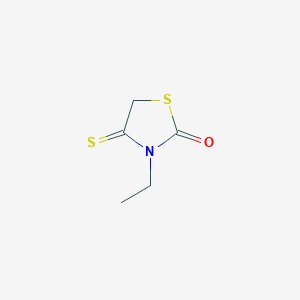
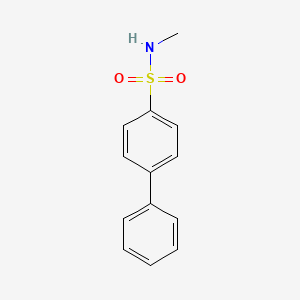
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
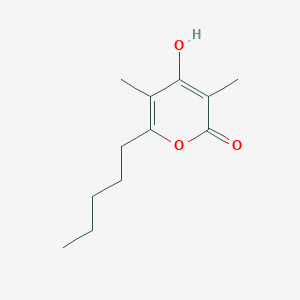
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
